Class-Level Anti-HIV-1 Potency Benchmark: Pyridazinylthioacetamide Scaffold vs. Clinical NNRTIs
The pyridazinylthioacetamide class, to which CAS 893984-81-1 belongs, has demonstrated potent anti-HIV-1 activity. The lead compound 8k from the series (differing from the target compound in its substitution pattern) exhibited an EC50 of 0.046 μM against HIV-1 strain IIIB in MT-4 cell culture, outperforming the clinical NNRTI nevirapine (NVP, EC50 = 0.09 μM) and the NRTI zalcitabine (DDC, EC50 = 1.04 μM) [1]. The viral selectivity index (SI = CC50/EC50) for compound 8k was 2149, indicating a wide therapeutic window. Notably, across the series, EC50 values varied from 0.046 to 5.46 μM depending on the specific substituent at the pyridazine 6-position, demonstrating that the 4-fluorophenyl substituent of the target compound is positioned within a highly tunable pharmacophoric region [1]. While direct EC50 data for CAS 893984-81-1 have not been publicly reported, its 4-fluorophenyl substitution pattern places it within the active range of this validated NNRTI chemotype.
| Evidence Dimension | Anti-HIV-1 activity (EC50) in MT-4 cell culture |
|---|---|
| Target Compound Data | Not publicly reported for CAS 893984-81-1; belongs to pyridazinylthioacetamide class with EC50 range 0.046–5.46 μM |
| Comparator Or Baseline | Lead compound 8k: EC50 = 0.046 μM; Nevirapine (NVP): EC50 = 0.09 μM; Zalcitabine (DDC): EC50 = 1.04 μM |
| Quantified Difference | Class EC50 range spans ~119-fold; lead compound 8k is 2-fold more potent than NVP and 23-fold more potent than DDC |
| Conditions | HIV-1 strain IIIB replication in MT-4 cell cultures; CC50 determined in parallel; selectivity index = CC50/EC50 |
Why This Matters
The scaffold's validated NNRTI activity and wide SAR range indicate that the 4-fluorophenyl substituent of CAS 893984-81-1 occupies a critical pharmacophoric position, making it a non-interchangeable tool compound for SAR exploration.
- [1] Song, Y.; Zhan, P.; Kang, D.; Li, X.; Tian, Y.; Li, Z.; Chen, X.; Chen, W.; Pannecouque, C.; De Clercq, E.; Liu, X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun. 2013, 4, 810–816. View Source
